CRT0066101 dihydrochloride

Description

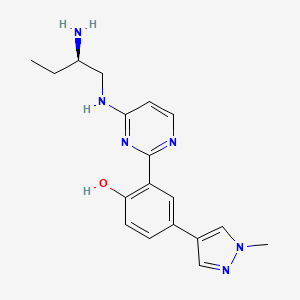

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYCRYGNFKDPRH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CRT0066101 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066101 dihydrochloride is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of CRT0066101, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts centered on this compound and its therapeutic potential, particularly in oncology.

Core Mechanism of Action: Inhibition of the PKD Family

CRT0066101 exerts its biological effects through the direct inhibition of all three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1] It is a pan-PKD inhibitor, demonstrating high potency against each isoform with IC50 values in the low nanomolar range.[1][2][3][4][5] This specificity allows for the targeted disruption of PKD-mediated signaling pathways. The inhibition of PKD activity by CRT0066101 has been shown to block the phosphorylation of downstream PKD substrates, leading to a cascade of cellular effects that include the modulation of cell proliferation, survival, and apoptosis.[6][7]

Quantitative Data: Inhibitory Activity of CRT0066101

The inhibitory potency of CRT0066101 against the PKD isoforms has been quantified in multiple studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Reference(s) |

| PKD1 | 1 | [1][2][3][4][5][8] |

| PKD2 | 2.5 | [1][2][3][4][5][8] |

| PKD3 | 2 | [1][2][3][4][8] |

Additionally, CRT0066101 has demonstrated cellular anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Panc-1 | Pancreatic Cancer | 1 | [8] |

| T24T | Bladder Cancer | 0.3333 | [9] |

| T24 | Bladder Cancer | 0.4782 | [9] |

| UMUC1 | Bladder Cancer | 0.4796 | [9] |

| TCCSUP | Bladder Cancer | 1.4300 | [9] |

Downstream Signaling Pathways Modulated by CRT0066101

The inhibition of PKD by CRT0066101 impacts several critical signaling pathways implicated in cancer progression. By blocking PKD, CRT0066101 effectively attenuates the signals that promote cell growth, survival, and proliferation.

The PKD Signaling Cascade

PKD is a key downstream effector of protein kinase C (PKC) and is activated by various stimuli, including G-protein coupled receptors (GPCRs) and growth factors. Upon activation, PKD translocates to different cellular compartments to phosphorylate a wide range of substrates, thereby regulating diverse cellular processes.

Impact on NF-κB Signaling

One of the most well-documented downstream effects of PKD inhibition by CRT0066101 is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] PKD can directly phosphorylate IκB kinase (IKK), leading to the activation of NF-κB. By inhibiting PKD, CRT0066101 prevents IKK activation, thereby blocking the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in cell survival and proliferation.[4]

Effects on Cell Cycle and Apoptosis

CRT0066101 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][6][7] In bladder cancer cells, CRT0066101 treatment leads to G2/M phase arrest.[9][10] This is accompanied by the downregulation of key cell cycle proteins such as cyclin B1 and CDK1, and the upregulation of cell cycle inhibitors like p27Kip1.[9][10] Furthermore, CRT0066101 promotes apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP cleavage.[9]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of CRT0066101.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the phosphorylation status and expression levels of proteins in signaling pathways.

-

Cell Lysis: Treat cells with CRT0066101 as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-PKD, total PKD, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with CRT0066101 or a vehicle control for the specified duration.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a potent and specific inhibitor of the PKD family of kinases. Its mechanism of action involves the direct inhibition of PKD1, PKD2, and PKD3, leading to the disruption of key downstream signaling pathways, most notably the NF-κB pathway. This results in decreased cell proliferation and survival, and the induction of cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for the continued investigation of CRT0066101 as a potential therapeutic agent in oncology and other diseases where PKD signaling is dysregulated.

References

- 1. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Precision Target of CRT0066101: A Technical Guide to a Pan-PKD Inhibitor

For Immediate Release

Suzhou, China – In the landscape of targeted cancer therapeutics, the small molecule inhibitor CRT0066101 has emerged as a potent and selective agent against the Protein Kinase D (PKD) family of serine/threonine kinases. This technical guide provides an in-depth overview of the molecular target of CRT0066101, its mechanism of action, and the experimental validation of its effects, tailored for researchers, scientists, and drug development professionals.

Core Target and Potency

CRT0066101 is a pan-inhibitor of the PKD family, demonstrating high potency against all three isoforms: PKD1, PKD2, and PKD3.[1][2] In vitro kinase assays have established its inhibitory concentrations in the low nanomolar range, underscoring its efficacy as a specific PKD inhibitor.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 2.5 |

| PKD3 | 2 |

| Table 1: Inhibitory potency of CRT0066101 against PKD isoforms.[1][2] |

Mechanism of Action and Downstream Signaling

CRT0066101 exerts its anti-tumor effects by blocking the catalytic activity of PKD isoforms. This inhibition disrupts key downstream signaling pathways implicated in cancer cell proliferation, survival, and migration. A primary pathway affected is the NF-κB signaling cascade.[3] By inhibiting PKD, CRT0066101 prevents the activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-survival and proliferative genes.[3]

Furthermore, the inhibition of PKD by CRT0066101 has been shown to modulate other critical signaling networks, including the MAPK and AKT pathways, and to impact the phosphorylation of key cancer-driving factors such as MYC, YAP, and CDC2.[3] This broad-spectrum inhibition of oncogenic signaling contributes to the compound's robust anti-cancer activity across various cancer types, including pancreatic, colorectal, and triple-negative breast cancer.[1][3]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of CRT0066101.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CRT0066101 against PKD isoforms.

Methodology:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes are used.

-

A kinase assay is performed in a buffer containing ATP and a specific peptide substrate for PKD.

-

CRT0066101 is added in a range of concentrations.

-

The phosphorylation of the substrate is measured, typically using a fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of CRT0066101.[3]

Cell Proliferation Assays (MTT and BrdU)

Objective: To assess the effect of CRT0066101 on the proliferation of cancer cell lines.

Methodology (MTT Assay):

-

Cancer cells (e.g., Panc-1, T24, UMUC1) are seeded in 96-well plates.[4][5]

-

After cell attachment, the medium is replaced with fresh medium containing various concentrations of CRT0066101 or vehicle control (DMSO).[5]

-

Cells are incubated for a specified period (e.g., 4 days).[5]

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[5]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[5]

-

The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[5]

-

IC50 values are calculated from the dose-response curves.[5]

Methodology (BrdU Assay):

-

Cells are treated with CRT0066101 as in the MTT assay.

-

BrdU (bromodeoxyuridine), a synthetic nucleoside analog of thymidine, is added to the cell culture medium.

-

During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.

-

Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.[3][6]

Apoptosis Assays (Cleaved Caspase-3 and Annexin V)

Objective: To determine if CRT0066101 induces apoptosis in cancer cells.

Methodology (Cleaved Caspase-3 Western Blot):

-

Cancer cells are treated with CRT0066101 or vehicle control.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates apoptosis induction.[3]

Methodology (Annexin V/Propidium Iodide Flow Cytometry):

-

Cells are treated with CRT0066101.

-

Both floating and adherent cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CRT0066101 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., Panc-1).[3][6]

-

Once tumors are established and reach a certain volume, mice are randomized into treatment and control groups.[3]

-

The treatment group receives CRT0066101 orally at a predetermined dose (e.g., 80 mg/kg/day), while the control group receives a vehicle.[3][6]

-

Tumor growth is monitored regularly by measuring tumor volume with calipers or through bioluminescence imaging for orthotopic models.[3]

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).[3]

Conclusion

CRT0066101 is a highly potent and selective pan-PKD inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical models. Its well-defined mechanism of action, centered on the inhibition of PKD-mediated oncogenic signaling, makes it a compelling candidate for further clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of CRT0066101 and other PKD-targeted therapies.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

CRT0066101: A Pan-PKD Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase D (PKD) is a family of serine/threonine kinases that have emerged as critical regulators of various cellular processes frequently dysregulated in cancer, including proliferation, survival, migration, and angiogenesis. CRT0066101 is a potent and selective, orally bioavailable pan-PKD inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of CRT0066101, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of PKD inhibition.

Introduction to CRT0066101

CRT0066101, with the chemical name 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a small molecule inhibitor that targets all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2] By inhibiting PKD, CRT0066101 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][3] Preclinical studies have shown its efficacy in various cancer types, including pancreatic, breast, colorectal, and bladder cancer, making it a promising candidate for further clinical development.[1][2][3]

Mechanism of Action

The Protein Kinase D (PKD) family is activated downstream of G-protein coupled receptors (GPCRs) and other cell surface receptors that stimulate phospholipase C (PLC). PLC activation leads to the generation of diacylglycerol (DAG), which recruits both Protein Kinase C (PKC) and PKD to the cell membrane. Activated PKC then phosphorylates and activates PKD.[4] Once activated, PKD phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions that contribute to tumorigenesis.

CRT0066101 acts as a potent pan-PKD inhibitor, effectively blocking the catalytic activity of all three PKD isoforms.[3] This inhibition leads to the downstream suppression of several key oncogenic signaling pathways, including those mediated by AKT, ERK (MAPK), NF-κB, and MYC.[2] The collective impact of this pathway inhibition is a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

CRT0066101 exhibits high potency against all three PKD isoforms in biochemical assays.

| Target | IC50 (nM) | Reference |

| PKD1 | 1 | [3] |

| PKD2 | 2.5 | [3] |

| PKD3 | 2 | [3] |

Anti-proliferative Activity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of CRT0066101 has been determined in various cancer cell lines, demonstrating its broad anti-cancer potential.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | 1 | [5] |

| T24T | Bladder Cancer | 0.3333 | [1] |

| T24 | Bladder Cancer | 0.4782 | [1] |

| UMUC1 | Bladder Cancer | 0.4796 | [1] |

| TCCSUP | Bladder Cancer | 1.4300 | [1] |

| MCF-7-ADR | Doxorubicin-Resistant Breast Cancer | Dose-dependent decrease in viability (0.1-5 µM) | [6] |

Signaling Pathways and Experimental Workflows

PKD Activation and Downstream Signaling

The following diagram illustrates the canonical activation pathway of PKD and its key downstream effectors implicated in cancer.

Caption: PKD Activation and Downstream Signaling Pathway.

Experimental Workflow for Evaluating CRT0066101 Efficacy

This diagram outlines a typical experimental workflow to assess the anti-cancer effects of CRT0066101.

Caption: Experimental Workflow for CRT0066101 Evaluation.

Detailed Experimental Protocols

In Vitro PKD Kinase Assay

This protocol is for determining the IC50 of CRT0066101 against PKD isoforms.

-

Reagents and Materials:

-

Recombinant human PKD1, PKD2, or PKD3 enzyme.

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2).

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

-

ATP (10 µM).

-

CRT0066101 (serial dilutions).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well white opaque plates.

-

-

Procedure:

-

Prepare serial dilutions of CRT0066101 in kinase buffer.

-

In a 384-well plate, add the PKD enzyme, substrate, and CRT0066101 dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of CRT0066101 and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the detection of phosphorylated AKT (p-AKT) and ERK (p-ERK) in cancer cells treated with CRT0066101.

-

Reagents and Materials:

-

Cancer cell lines (e.g., Panc-1, MDA-MB-231).

-

Cell culture medium and supplements.

-

CRT0066101.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA or non-fat dry milk in TBST).

-

Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies; typically diluted 1:1000 in blocking buffer).

-

HRP-conjugated anti-rabbit IgG secondary antibody (typically diluted 1:2000 in blocking buffer).

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of CRT0066101 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with CRT0066101 using propidium iodide (PI) staining.

-

Reagents and Materials:

-

Procedure:

-

Treat cells with CRT0066101 for the desired duration.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CRT0066101 in a subcutaneous xenograft mouse model.

-

Reagents and Materials:

-

Immunodeficient mice (e.g., athymic nu/nu or NOD-SCID).

-

Cancer cell line (e.g., Panc-1).

-

Sterile PBS or serum-free medium.

-

Matrigel (optional).

-

CRT0066101 formulated for oral gavage (e.g., in 5% dextrose).[3]

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.[9][10]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Administer CRT0066101 (e.g., 80 mg/kg/day) or the vehicle control orally once daily.[3][11]

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

CRT0066101 is a valuable research tool and a promising therapeutic candidate for the treatment of various cancers. Its potent and selective inhibition of the PKD family of kinases leads to the disruption of multiple oncogenic signaling pathways, resulting in reduced tumor growth and survival. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the anti-cancer properties of CRT0066101 and the broader role of PKD signaling in oncology. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 10. benchchem.com [benchchem.com]

- 11. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

CRT0066101: A Dual Inhibitor of Protein Kinase D and PIM2 for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CRT0066101, a small molecule inhibitor primarily targeting the Protein Kinase D (PKD) family, with secondary activity against PIM2 kinase. The document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and established experimental protocols for its evaluation.

Introduction

CRT0066101, chemically identified as (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent, selective, and orally bioavailable kinase inhibitor.[1][2] While initially developed and characterized as a pan-PKD inhibitor with nanomolar efficacy, subsequent analysis has revealed it also inhibits PIM2 kinase, albeit at higher concentrations.[1][3][4] Its ability to block tumor growth has been demonstrated in several preclinical cancer models, including pancreatic, colorectal, and bladder cancer.[1][5][6] This dual inhibitory action presents a multifaceted approach to cancer therapy by targeting distinct but convergent signaling pathways involved in cell proliferation, survival, and apoptosis.

Chemical Properties

The chemical structure of CRT0066101 forms the basis of its inhibitory activity.

-

Chemical Name: (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride[2]

-

Molecular Formula: C₁₈H₂₄Cl₂N₆O[2]

-

Molecular Weight: 411.3 Da[2]

Mechanism of Action

CRT0066101 functions as an ATP-competitive inhibitor, targeting the catalytic domains of both PKD and PIM2 kinases. Its significantly higher potency against the PKD family suggests that the majority of its observed cellular and in vivo effects are mediated through PKD inhibition.

Protein Kinase D (PKD) Inhibition

CRT0066101 is a highly potent inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3). The PKD family members are serine/threonine kinases that act as key regulators of signal transduction pathways controlling cell proliferation, survival, migration, and angiogenesis.[7][8] By inhibiting PKD, CRT0066101 blocks downstream signaling cascades, including the activation of the NF-κB and MAPK (ERK) pathways, leading to reduced cell growth and induction of apoptosis.[9]

PIM2 Kinase Inhibition

PIM2 is a proto-oncogenic serine/threonine kinase that plays a critical role in promoting cell survival and proliferation and is often overexpressed in various cancers.[10][11] CRT0066101 inhibits PIM2, interfering with its ability to phosphorylate and regulate downstream substrates.[3][4] Key PIM2 substrates include the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the cell cycle regulator p27.[10][12] Inhibition of PIM2 can therefore suppress pro-survival signals and halt cell cycle progression.

Quantitative Data Presentation

The inhibitory activity of CRT0066101 has been quantified in biochemical assays, cell-based models, and in vivo studies.

Table 1: Biochemical Inhibitory Activity of CRT0066101

| Target Kinase | IC₅₀ (nM) |

|---|---|

| PKD1 | 1.0[1][3][13][9][14] |

| PKD2 | 2.5[1][3][13][9][14] |

| PKD3 | 2.0[1][3][13][9][14] |

Table 2: Cellular Proliferation Inhibitory Activity of CRT0066101

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Panc-1 | Pancreatic | 1.0[3] |

| T24T | Bladder | 0.33[5] |

| T24 | Bladder | 0.48[5] |

| UMUC1 | Bladder | 0.48[5] |

| TCCSUP | Bladder | 1.43[5] |

Table 3: Summary of In Vivo Efficacy Studies with CRT0066101

| Cancer Model | Dosing Regimen | Key Outcomes |

|---|---|---|

| Pancreatic (Panc-1 Xenograft) | 80 mg/kg/day, oral | Significant inhibition of tumor growth; reduced Ki-67, increased TUNEL.[9][15] |

| Colorectal (HCT116 Xenograft) | 40-120 mg/kg/day, oral | Dose-dependent tumor growth inhibition (up to 69.5%).[16] |

| Bladder (UMUC1 Xenograft) | 120 mg/kg/day, oral | Potent blockade of tumor growth.[17] |

Signaling Pathways and Visualization

CRT0066101 intervenes in critical cancer-related signaling pathways by inhibiting PKD and PIM2.

PKD Signaling Pathway

G protein-coupled receptors (GPCRs) and growth factors activate Protein Kinase C (PKC), which in turn phosphorylates and activates PKD.[7][18] Activated PKD then modulates multiple downstream effectors, including the NF-κB and MEK/ERK pathways, to promote cell proliferation, survival, and migration.[8][9][19] CRT0066101 directly inhibits PKD, blocking these downstream oncogenic signals.

Caption: PKD signaling pathway inhibited by CRT0066101.

PIM2 Signaling Pathway

PIM2 is activated by various cytokines through the JAK/STAT pathway.[10] It exerts its pro-survival and pro-proliferative effects by phosphorylating a range of substrates. PIM2 inactivates the pro-apoptotic protein BAD, promotes cap-dependent translation via 4E-BP1, and stabilizes the MYC oncoprotein.[10][11] CRT0066101's inhibition of PIM2 disrupts these survival mechanisms.

Caption: PIM2 signaling pathway inhibited by CRT0066101.

Experimental Protocols

The following section outlines standardized methodologies for the preclinical evaluation of CRT0066101.

In Vitro Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of CRT0066101 on purified kinase enzymes.

-

Reagents and Materials: Purified recombinant human PKD1/2/3 or PIM2 enzymes, appropriate peptide substrate, [γ-³²P]ATP, kinase reaction buffer, phosphocellulose paper, phosphoric acid, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of CRT0066101 in DMSO.

-

In a microplate, incubate the kinase enzyme with the substrate and varying concentrations of CRT0066101 (or DMSO vehicle control) in kinase buffer for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture for 30-45 minutes at 37°C.

-

Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper.

-

Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the remaining radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of CRT0066101 on DNA synthesis in cancer cell lines.[9]

-

Reagents and Materials: Cancer cell line (e.g., Panc-1), complete culture medium, CRT0066101, BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, detection substrate, and a microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CRT0066101 for 24-72 hours.

-

Add BrdU labeling reagent to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Remove the labeling medium, fix, and denature the cells' DNA.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Wash the wells and add the appropriate enzyme substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

-

Mouse Xenograft Efficacy Study

This protocol evaluates the in vivo anti-tumor activity of CRT0066101.[9][16]

-

Materials: Immunocompromised mice (e.g., athymic nude), cancer cells (e.g., HCT116), CRT0066101, vehicle solution (e.g., 5% dextrose), calipers.

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 0.3 cm²).[9]

-

Randomize mice into treatment and control groups.

-

Administer CRT0066101 (e.g., 40-120 mg/kg) or vehicle solution orally (by gavage) once daily for a set period (e.g., 21 days).[16]

-

Measure tumor volume with calipers 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).

-

Compare tumor growth between the treated and control groups to determine efficacy.

-

Caption: General workflow for preclinical evaluation of CRT0066101.

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated the anti-cancer effects of CRT0066101 across various models, primarily attributed to its potent inhibition of PKD.

-

Pancreatic Cancer: In Panc-1 cells, CRT0066101 blocked proliferation, induced apoptosis, and inhibited NF-κB activation and the phosphorylation of the PKD substrate Hsp27.[9] In orthotopic xenograft models, oral administration of 80 mg/kg/day potently blocked tumor growth, reduced the proliferation index (Ki-67), and increased apoptosis (TUNEL).[9][15]

-

Colorectal Cancer: CRT0066101 induced G2/M phase cell cycle arrest and apoptosis in colorectal cancer cell lines.[16] This was associated with PARP cleavage, caspase-3 activation, and the suppression of AKT, ERK, and NF-κB signaling.[16] In vivo, daily oral administration resulted in significant, dose-dependent inhibition of HCT116 xenograft growth.[6]

-

Bladder Cancer: The compound suppressed the proliferation and migration of multiple bladder cancer cell lines.[5][17] The anti-tumor effect is believed to be mediated through the inhibition of PKD2, leading to G2/M cell cycle arrest.[17] This arrest is accompanied by a decrease in cyclin B1 and CDK1 levels and an increase in p27.[17]

Conclusion

CRT0066101 is a well-characterized, potent, and orally active pan-PKD inhibitor that also demonstrates inhibitory activity against PIM2 kinase. Its primary mechanism of action involves the suppression of key oncogenic signaling pathways, including NF-κB and MEK/ERK, leading to cell cycle arrest, apoptosis, and potent anti-tumor efficacy in preclinical models of pancreatic, colorectal, and bladder cancers. The dual-target nature of CRT0066101, though heavily weighted towards PKD, makes it a valuable tool for cancer research and a promising candidate for further clinical development.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase d as a potential chemotherapeutic target for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]

- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 14. caymanchem.com [caymanchem.com]

- 15. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CRT0066101: A Potent and Selective Pan-PKD Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CRT0066101, with the chemical name 2-[4-((2R)-2-aminobutyl-amino)-pyrimidin-2-yl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol dihydrochloride, is a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It has emerged as a critical tool for elucidating the physiological and pathological roles of PKD and as a promising therapeutic candidate, particularly in oncology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CRT0066101, its biological activity, mechanism of action, and the experimental methodologies used to characterize it.

Core Structure and Physicochemical Properties

The core structure of CRT0066101 is a 2-aminopyrimidine scaffold, a common motif in kinase inhibitors.

Chemical Structure of CRT0066101

Caption: Chemical structure of CRT0066101.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₆O·2HCl | [3] |

| Molecular Weight | 411.33 g/mol (free base) | [3] |

| InChI Key | CXYCRYGNFKDPRH-FMOMHUKBSA-N | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Water (100 mM), DMSO (20 mM) | [3] |

Structure-Activity Relationship (SAR)

While a detailed SAR study with a comprehensive table of analogs and their corresponding activities is not publicly available, the development of CRT0066101 provides some insights. CRT0066101 was identified through a screening of a diverse compound library and subsequent medicinal chemistry optimization from a prototype compound, CRT0059359. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors. The key structural features contributing to the potency and selectivity of CRT0066101 are likely:

-

2-Aminopyrimidine Core: This central heterocyclic system is crucial for interacting with the hinge region of the kinase ATP-binding pocket, a common feature in type I kinase inhibitors.

-

(R)-2-aminobutylamino Side Chain: The stereochemistry and the basic amine in this group are likely critical for forming specific hydrogen bonds and ionic interactions within the ATP-binding site, contributing to both potency and selectivity.

-

4-(1-methyl-1H-pyrazol-4-yl)-phenol Group: This larger hydrophobic moiety likely occupies the hydrophobic back pocket of the kinase, further enhancing binding affinity and contributing to selectivity against other kinases that may have different topographies in this region.

General SAR trends for 2-aminopyrimidine-based kinase inhibitors suggest that modifications to the side chains and the larger hydrophobic groups can significantly impact potency and the kinase selectivity profile. The optimization from CRT0059359 to CRT0066101 likely involved fine-tuning these interactions to achieve the observed high potency and selectivity for the PKD family.

Biological Activity and Selectivity

CRT0066101 is a highly potent pan-inhibitor of the PKD family, demonstrating low nanomolar efficacy against all three isoforms.

Table 1: In Vitro Kinase Inhibitory Activity of CRT0066101

| Target Kinase | Biochemical IC₅₀ (nM) | Reference |

| PKD1 | 1 | [2][4] |

| PKD2 | 2.5 | [2][4] |

| PKD3 | 2 | [2][4] |

CRT0066101 exhibits high selectivity for the PKD family. It has been profiled against a panel of over 90 different protein kinases and showed minimal off-target activity.[3] One study reported that at a concentration of 1 µM, CRT0066101 inhibited only three other kinases (CDK5, DYRK2, and Pim-1) by more than 90%, highlighting its specificity.[5]

Cellular Activity

In cellular assays, CRT0066101 effectively inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest.

Table 2: Cellular Activity of CRT0066101 in Cancer Cell Lines

| Cell Line | Cancer Type | Cellular Effect | IC₅₀ (µM) | Reference |

| Panc-1 | Pancreatic Cancer | Inhibition of proliferation | 1 | [6] |

| T24T | Bladder Cancer | Inhibition of growth | 0.33 | |

| T24 | Bladder Cancer | Inhibition of growth | 0.48 | |

| UMUC1 | Bladder Cancer | Inhibition of growth | 0.48 | |

| TCCSUP | Bladder Cancer | Inhibition of growth | 1.43 |

Mechanism of Action

CRT0066101 exerts its anti-cancer effects by inhibiting PKD-mediated signaling pathways that are crucial for cancer cell survival and proliferation.

Signaling Pathway Inhibition by CRT0066101

Caption: Inhibition of PKD by CRT0066101 blocks multiple downstream pro-survival and proliferative signaling pathways.

In various cancer models, CRT0066101 has been shown to inhibit the phosphorylation of key downstream targets of PKD, including:

-

NF-κB: Inhibition of PKD-mediated NF-κB activation leads to the downregulation of pro-survival genes.[6]

-

MYC: Suppression of MYC phosphorylation contributes to decreased cell proliferation.[1]

-

MAPK1/3 (ERK1/2): Attenuation of the MAPK pathway is another mechanism by which CRT0066101 inhibits cell growth.[1]

-

AKT: Inhibition of AKT phosphorylation promotes apoptosis.[1]

-

YAP: Reduced phosphorylation of YAP, a key component of the Hippo pathway, also contributes to the anti-proliferative effects.[1]

The culmination of these inhibitory actions results in cell cycle arrest, primarily at the G1 or G2/M phase, and the induction of apoptosis.[1][7]

Experimental Protocols

The characterization of CRT0066101 has relied on a variety of well-established experimental protocols.

In Vitro Kinase Inhibition Assay

Workflow for a Typical In Vitro Kinase Assay

Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

Protocol:

-

Reagents: Purified recombinant PKD1, PKD2, or PKD3 enzyme; a suitable peptide substrate; ATP; and CRT0066101 in various concentrations.

-

Assay Buffer: Prepare a kinase assay buffer typically containing Tris-HCl, MgCl₂, and DTT.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and serially diluted CRT0066101.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CRT0066101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of CRT0066101 and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the drug concentration to determine the IC₅₀.

Cell Proliferation Assay (BrdU Incorporation)

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with CRT0066101 as described for the cell viability assay.

-

BrdU Labeling: Towards the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a colored or chemiluminescent product and measure the signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, which indicates the level of cell proliferation.

In Vivo Xenograft Mouse Model

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc-1) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer CRT0066101 (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy of CRT0066101.

Conclusion

CRT0066101 is a well-characterized, potent, and selective inhibitor of the PKD family of kinases. Its 2-aminopyrimidine core and specific side chains contribute to its high affinity and selectivity. By targeting PKD, CRT0066101 effectively disrupts multiple downstream signaling pathways that are critical for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of PKD and for those involved in the preclinical development of novel kinase inhibitors. While a more detailed public SAR dataset would be beneficial, the existing data clearly establishes CRT0066101 as a cornerstone tool for PKD research and a promising lead for therapeutic development.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]

- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 4. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]

- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective PKD Inhibitor CRT0066101: An In-Depth Technical Guide to its In Vitro and In Vivo Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo properties of CRT0066101, a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams.

Core Properties and Mechanism of Action

CRT0066101 is a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high potency.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models of pancreatic, bladder, and triple-negative breast cancer.[3][4] The primary mechanism of action of CRT0066101 is the inhibition of PKD, which in turn modulates downstream signaling pathways critical for cancer cell proliferation, survival, and cell cycle progression, notably the NF-κB and MAPK pathways.[3][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for CRT0066101 from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of CRT0066101

| Target | IC50 (nM) | Assay Type | Reference |

| PKD1 | 1 | Cell-free | [1] |

| PKD2 | 2.5 | Cell-free | [1] |

| PKD3 | 2 | Cell-free | [1] |

Table 2: In Vitro Anti-proliferative Activity of CRT0066101 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Panc-1 | Pancreatic | 1 | BrdU incorporation | [1] |

| T24T | Bladder | 0.33 | MTT | [6] |

| T24 | Bladder | 0.48 | MTT | [6] |

| UMUC1 | Bladder | 0.48 | MTT | [6] |

| TCCSUP | Bladder | 1.43 | MTT | [6] |

In Vivo Properties and Efficacy

CRT0066101 is orally bioavailable and has demonstrated anti-tumor activity in various xenograft models.[3][4]

Table 3: Summary of In Vivo Efficacy Studies

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Pancreatic Cancer (Panc-1) | Subcutaneous & Orthotopic Xenograft (nu/nu mice) | 80 mg/kg/day, oral | Significant reduction in tumor growth, decreased Ki-67, increased TUNEL-positive cells, inhibition of NF-κB-dependent proteins. Peak tumor concentration of 12 µM reached 2 hours post-administration. | [2][3] |

| Bladder Cancer (UMUC1) | Flank Xenograft (athymic NCr-nu/nu mice) | Not specified | Blocked tumor growth. | [6] |

| Triple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-468) | Xenograft (nude mice) | 80 mg/kg/day, oral | Reduced breast tumor volume. | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the properties of CRT0066101.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CRT0066101 against PKD isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PKD1, PKD2, and PKD3 enzymes are used. A synthetic peptide substrate is prepared in a suitable buffer.

-

Compound Dilution: CRT0066101 is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and varying concentrations of CRT0066101 in a reaction buffer. The mixture is incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence polarization or radiometric assays (e.g., incorporation of 33P-ATP).

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of CRT0066101 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of CRT0066101 or vehicle control (DMSO) and incubated for a specified period (e.g., 4 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of CRT0066101 in a preclinical animal model.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., Panc-1) is injected subcutaneously or orthotopically into the flank of immunocompromised mice (e.g., athymic nu/nu).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: CRT0066101 is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 80 mg/kg/day). The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treated and control groups.[3]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by CRT0066101.

Caption: CRT0066101 inhibits the PKD/NF-κB signaling pathway.

Caption: CRT0066101 induces G2/M cell cycle arrest.

Caption: General experimental workflow for CRT0066101 evaluation.

Conclusion

CRT0066101 is a potent and selective pan-PKD inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models. Its ability to be administered orally and its efficacy in reducing tumor growth in preclinical models of pancreatic, bladder, and triple-negative breast cancer make it a promising candidate for further drug development. This guide provides a foundational resource for researchers and scientists working with or interested in the therapeutic potential of CRT0066101.

References

- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asco.org [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CRT0066101 Dihydrochloride: A Potent Pan-Protein Kinase D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 dihydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the protein kinase D (PKD) family of serine/threonine kinases. By targeting PKD1, PKD2, and PKD3 isoforms with nanomolar efficacy, CRT0066101 has emerged as a critical tool for elucidating the diverse cellular functions of PKD and as a promising therapeutic candidate, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this inhibitor.

Chemical Structure and Properties

This compound is a synthetic compound with the IUPAC name 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride. Its chemical structure is characterized by a pyrimidine core linked to a phenol and a pyrazole moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₆O·2HCl | [1][2] |

| Molecular Weight | 411.33 g/mol | [1][2] |

| CAS Number | 1883545-60-5 | [2][3] |

| Appearance | Solid | [1][3] |

| Purity | >98% | [2] |

| Solubility | Soluble in water (up to 100 mM) and DMSO.[2][3] | |

| Storage | Store at -20°C under desiccating conditions.[1][4] | |

| SMILES | OC1=CC=C(C2=CN(C)N=C2)C=C1C3=NC=CC(NC--INVALID-LINK--CC)=N3.[H]Cl.[H]Cl | [5] |

| InChIKey | CXYCRYGNFKDPRH-FMOMHUKBSA-N | [2][3] |

Mechanism of Action and Biological Activity

CRT0066101 is a potent, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD). It exhibits high selectivity for PKD over a broad panel of other protein kinases. The primary mechanism of action of CRT0066101 involves the blockade of PKD-mediated signaling pathways that are crucial for cell proliferation, survival, and invasion.

Table 2: In Vitro Inhibitory Activity of CRT0066101

| Target | IC₅₀ (nM) | Reference(s) |

| PKD1 | 1 | |

| PKD2 | 2.5 | |

| PKD3 | 2 |

Inhibition of Downstream Signaling Pathways

PKD is a key upstream regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Activated PKD can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation, such as cyclin D1, survivin, and cIAP-1.[2] CRT0066101 effectively blocks this cascade by inhibiting PKD, thereby preventing NF-κB activation and the expression of its target genes.[2]

Heat shock protein 27 (Hsp27) is a chaperone protein that, when phosphorylated, plays a role in promoting cell survival and resistance to apoptosis. PKD is known to phosphorylate Hsp27. By inhibiting PKD, CRT0066101 prevents the phosphorylation of Hsp27, thereby sensitizing cancer cells to apoptotic stimuli.[2]

In Vitro and In Vivo Antitumor Activity

CRT0066101 has demonstrated significant antitumor activity in various cancer cell lines, most notably in pancreatic and bladder cancer. In vitro, it inhibits cell proliferation, induces apoptosis, and reduces cell viability.[2][6] In vivo studies using pancreatic cancer xenograft models in nude mice have shown that oral administration of CRT0066101 significantly suppresses tumor growth.[2][3]

Table 3: In Vivo Efficacy of CRT0066101 in Pancreatic Cancer Xenograft Model

| Animal Model | Treatment | Outcome | Reference(s) |

| Panc-1 Orthotopic Xenograft in Nude Mice | 80 mg/kg/day, oral gavage | Significant reduction in tumor growth, decreased Ki-67 proliferation index, and increased TUNEL-positive apoptotic cells. | [2][3] |

| Panc-1 Subcutaneous Xenograft in Nude Mice | 80 mg/kg/day, oral gavage | Significant abrogation of tumor growth. | [2][3] |

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CRT0066101 against PKD isoforms.

Methodology:

A common method for determining kinase activity is a fluorescence polarization-based assay.

-

Reagents and Materials:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes.

-

Fluorescently labeled peptide substrate (e.g., a derivative of T308tide for PKD1).[7]

-

ATP.

-

Kinase assay buffer.

-

This compound serial dilutions.

-

384-well microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of CRT0066101 in the kinase assay buffer.

-

In a 384-well plate, add the PKD enzyme, the fluorescently labeled peptide substrate, and the CRT0066101 dilution (or vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP and MgCl₂.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of CRT0066101 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of CRT0066101 on the proliferation of cancer cells (e.g., Panc-1).

Methodology:

-

Reagents and Materials:

-

Panc-1 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

BrdU labeling reagent.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).

-

Substrate for the detection enzyme (e.g., TMB).

-

Stop solution.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed Panc-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CRT0066101 or vehicle control for 24-72 hours.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the enzyme substrate.

-

After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

In Vivo Pancreatic Cancer Xenograft Study

Objective: To evaluate the antitumor efficacy of CRT0066101 in a mouse model of pancreatic cancer.

Methodology:

-

Animals and Cell Line:

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Panc-1 human pancreatic cancer cells.

-

-

Procedure for Orthotopic Xenograft:

-

Culture Panc-1 cells to ~80% confluency.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1]

-

Anesthetize the mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject 1 x 10⁶ cells (in 100 µL) into the tail of the pancreas.[1]

-

Suture the abdominal wall and skin.

-

Allow tumors to establish for 7-10 days.

-

-

Treatment Protocol:

-

Randomize the mice into treatment and control groups.

-

Administer CRT0066101 (80 mg/kg) dissolved in a suitable vehicle (e.g., 5% dextrose) daily via oral gavage.[3]

-

Administer the vehicle to the control group.

-

Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells) or by caliper measurements at the end of the study.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry.

-

Process the fixed tissue for paraffin embedding.

-

Perform immunohistochemical staining for Ki-67 (proliferation marker) and TUNEL (apoptosis marker) on tissue sections.

-

References

- 1. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of CRT0066101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including pancreatic, bladder, and breast cancers. A critical aspect of its preclinical evaluation is its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and the achievement of therapeutic concentrations in both plasma and tumor tissue. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of CRT0066101, presents the experimental methodologies used in these assessments, and visualizes the key signaling pathways affected by this inhibitor.

Pharmacokinetic and Bioavailability Data

The pharmacokinetic profile of CRT0066101 has been primarily characterized in murine models. The compound exhibits rapid absorption and excellent oral bioavailability, key features for its development as an oral therapeutic agent. The available quantitative data is summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of CRT0066101 in Mice

| Parameter | Value | Species/Strain | Administration Route | Dose | Source |

| Terminal Half-life (t½) | ~60 minutes | Mouse | Bolus | Not Specified | [1] |

| Oral Bioavailability | ~100% | Mouse | Oral | Not Specified | [1] |

Note: The primary source for the terminal half-life and bioavailability data states "data not shown," indicating that the detailed experimental results supporting these values have not been publicly disclosed[1].

Table 2: Plasma and Tumor Concentrations of CRT0066101 Following Oral Administration in Mice

| Parameter | Value | Species/Strain | Dose Regimen | Time Point | Source |

| Peak Tumor Concentration | 12 µM | Mouse (Panc-1 Xenograft) | 80 mg/kg/day | 2 hours post-dose | [1] |

| Therapeutic Plasma Concentration | 8 µM | CD-1 Mice | 80 mg/kg/day for 5 days | 6 hours post-dose | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and bioavailability studies of CRT0066101 are not extensively published. However, based on the available literature, the following methodologies were employed.

In Vivo Pharmacokinetic and Efficacy Studies

Objective: To determine the plasma concentration of CRT0066101 after oral administration and to assess its efficacy in a pancreatic cancer xenograft model.

Animal Model:

-

For plasma concentration: CD-1 mice[1].

-

For tumor concentration and efficacy: CR-UK nu/nu mice with subcutaneously injected Panc-1 human pancreatic cancer cells[1].

Dosing:

-

A daily oral dose of 80 mg/kg of CRT0066101 was administered for 5 days for plasma concentration studies[1].

-

For efficacy studies, an 80 mg/kg oral dose was administered daily[1].

Sample Collection:

-

Plasma: Blood was collected via cardiac puncture under terminal anesthesia at specified time points after drug administration[1].

-

Tumor: In the xenograft model, tumors were explanted to measure drug concentration and assess pharmacodynamic effects[1].

Analytical Method:

-

The specific analytical method for quantifying CRT0066101 in plasma and tumor homogenates has not been detailed in the available literature. However, for small molecule kinase inhibitors, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical technique.

Bioavailability Study

Objective: To determine the oral bioavailability of CRT0066101.

Methodology:

-

While the reported oral bioavailability is approximately 100%, the detailed protocol, including the intravenous administration arm for comparison, has not been published[1]. A standard approach would involve administering CRT0066101 both orally and intravenously to separate cohorts of mice, followed by serial blood sampling to determine the plasma concentration-time profiles for both routes. The oral bioavailability (F%) is then calculated as:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Where AUC is the area under the plasma concentration-time curve.

Signaling Pathways and Experimental Workflows

CRT0066101 exerts its anti-tumor effects by inhibiting the PKD signaling cascade, which plays a crucial role in cell proliferation, survival, and invasion.

CRT0066101 Mechanism of Action: Inhibition of the PKD-NF-κB Pathway

CRT0066101 acts as a pan-inhibitor of PKD isoforms (PKD1, PKD2, and PKD3). In pancreatic cancer, PKD activation, often triggered by G-protein coupled receptors (GPCRs) like the neurotensin receptor, leads to the activation of the NF-κB signaling pathway. This, in turn, promotes the expression of genes involved in cell proliferation and survival. CRT0066101 blocks this cascade at the level of PKD.

Caption: CRT0066101 inhibits the PKD-mediated activation of NF-κB signaling.

Experimental Workflow for In Vivo Pharmacokinetic and Efficacy Assessment

The general workflow for evaluating the pharmacokinetics and anti-tumor efficacy of CRT0066101 in a preclinical xenograft model is outlined below.

Caption: A general workflow for assessing the in vivo pharmacokinetics and efficacy of CRT0066101.

Discussion and Future Directions

The available data indicates that CRT0066101 possesses a promising pharmacokinetic profile for an orally administered anti-cancer agent, with high bioavailability and the ability to achieve therapeutic concentrations in tumors. However, a more detailed public disclosure of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly beneficial for the research community. Future studies could focus on:

-

Comprehensive ADME studies: To fully characterize the metabolic pathways and excretion routes of CRT0066101.

-

Pharmacokinetic studies in other preclinical species: To support the translation of findings to human clinical trials.